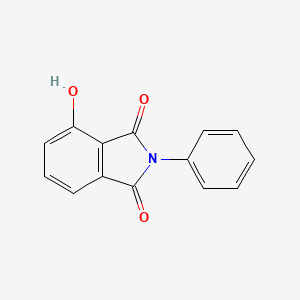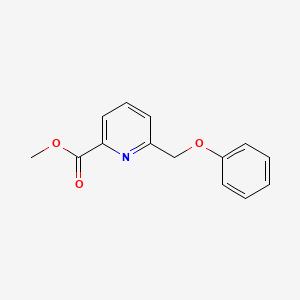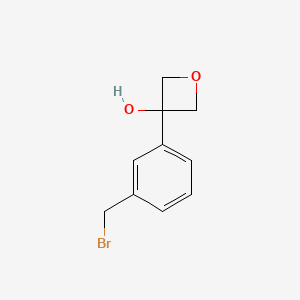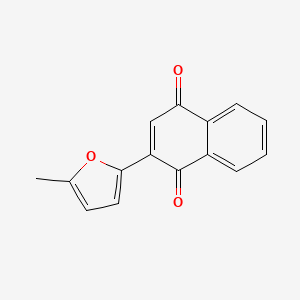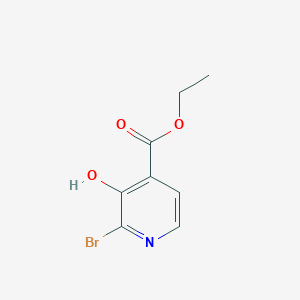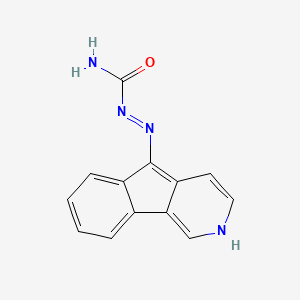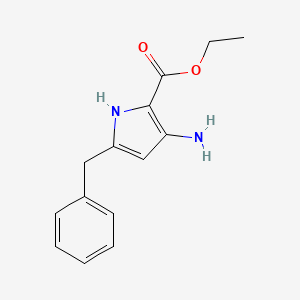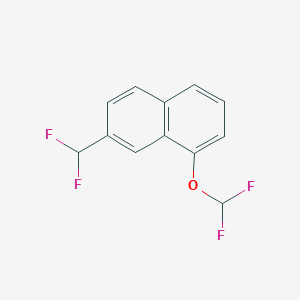
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene is an organic compound that belongs to the class of difluoromethylated naphthalenes. This compound is characterized by the presence of two difluoromethyl groups attached to the naphthalene ring, which is a polycyclic aromatic hydrocarbon. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation process, which utilizes difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions . Another approach involves the use of transition metal catalysts, such as copper or palladium, to facilitate the difluoromethylation reaction .
Industrial Production Methods
Industrial production of 1-(difluoromethoxy)-7-(difluoromethyl)naphthalene may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly difluoromethylating agents and catalysts is also a key consideration in industrial production to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially or fully reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethoxy)-7-(difluoromethyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The difluoromethyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene: Similar structure but with different substitution pattern on the naphthalene ring.
1-(Difluoromethoxy)naphthalene: Lacks the additional difluoromethyl group, resulting in different chemical and physical properties.
4-(Difluoromethyl)naphthalene: Contains only one difluoromethyl group, leading to distinct reactivity and applications.
Uniqueness
1-(Difluoromethoxy)-7-(difluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and difluoromethyl groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications. The dual fluorination also enhances its potential biological activity and pharmacokinetic properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H8F4O |
|---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)-7-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)8-5-4-7-2-1-3-10(9(7)6-8)17-12(15)16/h1-6,11-12H |
InChI Key |
MQEXRPQECQAXED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


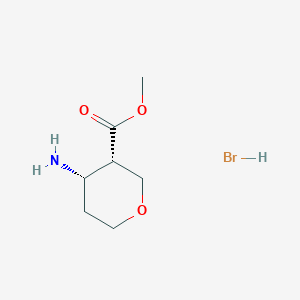
![1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole](/img/structure/B11869172.png)



